Dihydrojasmone

Description

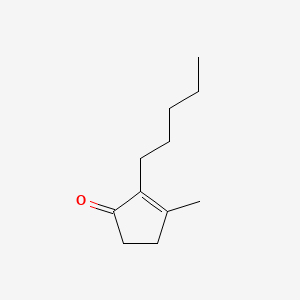

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pentylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIXWYOBMVNGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051584 | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; celery, herbacous, spicy aroma | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.917 | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1128-08-1 | |

| Record name | Dihydrojasmone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrojasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrojasmone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pentylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROJASMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y953R7PP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrojasmone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis and Synthesis of Dihydrojasmone: A Technical Guide for Researchers

Abstract: Dihydrojasmone is a valuable aroma compound with a characteristic fruity and floral jasmine-like scent, widely utilized in the fragrance and flavor industries. While this compound is found in trace amounts in nature, notably in Osmanthus fragrans, a complete and direct biosynthetic pathway has not been elucidated. Its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway, which produces the precursors to jasmone, a direct antecedent of this compound. This technical guide provides an in-depth exploration of the jasmonic acid biosynthesis pathway as the foundational route to jasmone, followed by an examination of the subsequent chemical and biocatalytic methods for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application.

The Jasmonic Acid Biosynthesis Pathway: The Precursor Route

The biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants, is the primary natural pathway leading to the precursors of this compound. The pathway originates from α-linolenic acid and involves a series of enzymatic reactions localized in the chloroplasts and peroxisomes.[1]

Chloroplast-Localized Events: From α-Linolenic Acid to 12-oxophytodienoic Acid (OPDA)

The initial steps of jasmonic acid biosynthesis occur in the chloroplast.

-

Lipoxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the dioxygenation of α-linolenic acid (18:3) to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[2]

-

Dehydration and Cyclization: The 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS) . This is followed by the action of Allene Oxide Cyclase (AOC) , which catalyzes a cyclization reaction to form (9S,13S)-12-oxophytodienoic acid (OPDA).[1][3]

Peroxisome-Localized Events: From OPDA to Jasmonic Acid

OPDA is transported from the chloroplast to the peroxisome for the final steps of jasmonic acid synthesis.

-

Reduction: In the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3) to yield 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, a process involving enzymes such as Acyl-CoA Oxidase (ACX) , to shorten the chain by six carbons, ultimately forming (+)-7-iso-jasmonic acid. This isomer can then epimerize to the more stable (-)-jasmonic acid.

From Jasmonic Acid to this compound

Formation of cis-Jasmone

cis-Jasmone is a naturally occurring fragrant compound that is biosynthetically derived from a precursor of jasmonic acid. The proposed pathway involves the decarboxylation of 3,7-didehydrojasmonic acid, which is formed from iso-OPDA through β-oxidation.[4] This conversion is a key step linking the jasmonate pathway to jasmone-related aroma compounds.

Synthesis of this compound

This compound is predominantly produced through synthetic methods, as a direct and efficient biosynthetic pathway has not been identified. The primary methods involve chemical synthesis or biocatalysis.

The most common chemical synthesis of this compound is through the hydrogenation of cis-jasmone. This reaction reduces the double bond in the pentenyl side chain. Another established route involves the intramolecular aldol condensation of 2,5-undecanedione.[5]

Modern approaches are exploring the use of biocatalysts, such as ene-reductases , for the stereoselective reduction of the carbon-carbon double bond in enones like jasmone.[6] This offers a more sustainable and environmentally friendly alternative to traditional chemical hydrogenation.

Quantitative Data

| Enzyme | Organism | Substrate | K_m (µM) | V_max | Reference |

| Lipoxygenase (LOX) | Arabidopsis thaliana | α-Linolenic Acid | 15-20 | - | [2] |

| 12-oxophytodienoate Reductase 3 (OPR3) | Zea mays | 12-oxo-PDA | 190 | - | Wikipedia |

Table 1: Kinetic Parameters of Key Enzymes in Jasmonic Acid Biosynthesis.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| Levulinic acid | Multi-step chemical synthesis | This compound | 28.0 | [7] |

| Pentyl-substituted ynolate and ethyl 4-oxopentanoate | Tandem reaction | This compound | 80 | [7] |

Table 2: Reported Yields for this compound Synthesis.

Experimental Protocols

Jasmonic Acid Extraction and Quantification

This protocol provides a general method for the extraction and quantification of jasmonic acid from plant tissue.

Materials:

-

Plant tissue

-

Methanol and ethyl acetate

-

C18 solid-phase extraction cartridges

-

Diazomethane (for derivatization)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Homogenize fresh plant tissue (approximately 0.5 g) in a mixture of methanol and ethyl acetate.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and pass it through a C18 solid-phase extraction cartridge to purify and enrich the jasmonates.

-

Elute jasmonic acid from the cartridge using 60% methanol.

-

Derivatize the extracted jasmonic acid with diazomethane to form methyl jasmonate.

-

Analyze the derivatized sample by GC-MS for quantification.[8]

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.

Materials:

-

Enzyme extract

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Soybean lipoxygenase (as a standard)

-

Sodium linoleate solution (substrate)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer and the enzyme extract.

-

Incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding the sodium linoleate substrate.

-

Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.[9]

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Enzyme Assay

This assay measures the combined activity of AOS and AOC by quantifying the production of OPDA.

Materials:

-

Enzyme extract containing AOS and AOC

-

(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) as substrate

-

Radio-HPLC or LC-MS for product analysis

Procedure:

-

Incubate the enzyme extract with [1-¹⁴C]-13-HPOT.

-

The AOS in the extract will convert the substrate to an unstable allene oxide.

-

The AOC will then cyclize the allene oxide to OPDA.

-

Extract the products and analyze by radio-HPLC or LC-MS to quantify the amount of OPDA formed.[10]

Chemical Synthesis of this compound from 2,5-Undecanedione

This protocol describes the synthesis of this compound via an intramolecular aldol condensation.

Materials:

-

2,5-Undecanedione

-

2% NaOH solution

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, combine 2,5-undecanedione, 2% NaOH solution, and ethanol.

-

Reflux the mixture for 6 hours.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[7]

Conclusion

The formation of this compound is a multifaceted process that begins with the well-defined jasmonic acid biosynthetic pathway in plants, leading to the creation of key precursors. While a direct and complete biosynthetic route to this compound remains to be fully elucidated, the conversion from jasmonic acid derivatives to jasmone is established. The final step to this compound is predominantly achieved through chemical synthesis or emerging biocatalytic methods. This guide provides a comprehensive overview of the current understanding, along with detailed protocols and data, to serve as a valuable resource for researchers in the fields of natural product chemistry, biotechnology, and fragrance science. Further investigation into the specific enzymatic processes in organisms like Osmanthus fragrans may yet reveal a complete natural pathway for this important aroma compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS | Annual Reviews [annualreviews.org]

- 3. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ScenTree - this compound (CAS N° 1128-08-1) [scentree.co]

- 6. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. odinity.com [odinity.com]

- 8. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Allene oxide synthase, allene oxide cyclase and jasmonic acid levels in Lotus japonicus nodules - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrojasmone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrojasmone, a significant fragrance and flavor compound, is a synthetic ketone characterized by its pleasant, jasmine-like floral and fruity aroma.[1] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from fragrance formulation in consumer products to its potential as a biocontrol agent. All quantitative data is presented in structured tables for clarity, and key synthesis workflows are visualized using Graphviz diagrams.

Chemical Identity and Synonyms

This compound is chemically known as 3-methyl-2-pentylcyclopent-2-en-1-one.[1] It is a cyclic ketone and a purely synthetic molecule, not found in its natural state.[2]

| Identifier | Value |

| CAS Number | 1128-08-1[2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₈O[1][2][6][7][8] |

| IUPAC Name | 3-methyl-2-pentylcyclopent-2-en-1-one[1] |

A variety of synonyms are used to refer to this compound in literature and commerce:

-

3-Methyl-2-(N-pentanyl)-2-cyclopenten-1-one[3]

-

3-Methyl-2-n-pentylcyclopent-2-en-1-one[3]

-

3-Methyl-2-pentyl cyclopent-2-enone[3]

-

Jasmone, dihydro-[6]

-

2-n-Pentyl-3-methyl-2-cyclopenten-1-one[6]

-

3-methyl-2-pentylcyclopent-2-enone[6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, fruity, and herbal odor.[1][7][8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 166.26 g/mol | [2][7][10] |

| Appearance | Colorless to pale yellow clear liquid | [1][7][8] |

| Density | 0.911 - 0.922 g/mL at 20-25°C | [2][5][7][10] |

| Boiling Point | 120-121 °C at 12 mmHg | [2][5][11] |

| Flash Point | 96 °C (closed cup) | [2][8] |

| Refractive Index | 1.4760 – 1.4810 at 20°C | [7] |

| Solubility | Very slightly soluble in water; soluble in ethanol and organic solvents.[8][10] | [8][10] |

| Vapor Pressure | 0.01 mmHg at 20.00 °C | [11] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed. These methods often involve the intramolecular aldol condensation of a 1,4-diketone precursor.

Synthesis via Intramolecular Aldol Condensation of 2,5-Undecanedione

One common method involves the preparation of 2,5-undecanedione followed by its cyclization.[2]

Experimental Protocol:

-

Preparation of 2,5-Undecanedione: Heptanal is reacted with 3-buten-2-one in the presence of a thiazolium salt catalyst.

-

Intramolecular Aldol Condensation: The resulting 2,5-undecanedione is mixed with a strong acid to induce an intramolecular aldol condensation, yielding this compound.[2]

A variation of this method utilizes a base for the cyclization:

-

Cyclization of 2,5-Undecanedione: A mixture of 2,5-undecanedione (2.72 mmol), 2% aqueous NaOH (13 ml), and ethanol (4 ml) is refluxed for 6 hours with stirring.[12]

-

Work-up and Purification: After the reaction, a standard work-up procedure is followed, and the product is purified by distillation to yield 2-amyl-3-methyl-2-cyclopentenone (this compound).[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - this compound (CAS N° 1128-08-1) [scentree.co]

- 3. This compound, 1128-08-1 [thegoodscentscompany.com]

- 4. This compound 1128-08-1 | TCI AMERICA [tcichemicals.com]

- 5. This compound | CAS#:1128-08-1 | Chemsrc [chemsrc.com]

- 6. This compound [webbook.nist.gov]

- 7. acsint.biz [acsint.biz]

- 8. chemicalbull.com [chemicalbull.com]

- 9. perfumersworld.com [perfumersworld.com]

- 10. This compound | C11H18O | CID 62378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 1128-08-1 [perflavory.com]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Profile of Dihydrojasmone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one), a synthetic fragrance ingredient with a floral, jasmine-like scent.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data of this compound

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | m | 2H | CH₂ (cyclopentenone ring) |

| ~2.35 | t | 2H | CH₂ (cyclopentenone ring) |

| ~2.05 | t | 2H | α-CH₂ (pentyl group) |

| ~1.95 | s | 3H | CH₃ (on cyclopentenone ring) |

| ~1.30 | m | 4H | (CH₂)₂ (pentyl group) |

| ~0.90 | t | 3H | CH₃ (pentyl group) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~209 | C | C=O (Ketone) |

| ~170 | C | =C-CH₃ (Olefinic) |

| ~139 | C | =C-CH₂ (Olefinic) |

| ~35 | CH₂ | CH₂ (cyclopentenone ring) |

| ~32 | CH₂ | CH₂ (cyclopentenone ring) |

| ~31 | CH₂ | CH₂ (pentyl group) |

| ~28 | CH₂ | CH₂ (pentyl group) |

| ~22 | CH₂ | CH₂ (pentyl group) |

| ~17 | CH₃ | CH₃ (on cyclopentenone ring) |

| ~14 | CH₃ | CH₃ (pentyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the functional groups present in the molecule. As an α,β-unsaturated ketone, it exhibits a characteristic carbonyl (C=O) stretch at a lower wavenumber compared to saturated ketones.[4] For α,β-unsaturated ketones, this stretch typically appears in the range of 1666-1685 cm⁻¹.[4]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (Alkyl) |

| ~2870 | Strong | C-H stretch (Alkyl) |

| ~1700 | Strong | C=O stretch (α,β-unsaturated Ketone) |

| ~1650 | Medium | C=C stretch (Olefinic) |

| ~1460 | Medium | C-H bend (Alkyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron ionization (EI), shows the molecular ion peak and various fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | High | [M - C₄H₈]⁺ |

| 95 | Moderate | [M - C₅H₁₁]⁺ |

| 67 | Moderate | |

| 41 | High |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of the neat this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[6]

-

¹H NMR Acquisition:

-

The instrument is tuned to the ¹H frequency.

-

A standard one-pulse sequence is typically used.

-

Parameters such as the spectral width, acquisition time, and relaxation delay are optimized.

-

The sample is shimmed to obtain a homogeneous magnetic field and high-resolution spectra.

-

A number of scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the ¹³C frequency.

-

A standard pulse program with proton decoupling, such as zgpg30, is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.[4][7]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is often obtained as a neat liquid.

-

Sample Preparation: A drop of the neat (undiluted) liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are then mounted in the spectrometer's sample holder.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument measures the interference pattern of the transmitted IR radiation, which is then mathematically converted to a spectrum via a Fourier transform.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile organic compounds like this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the components of a mixture before they enter the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Discovery and Historical Context of Dihydrojasmone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one) is a significant aroma compound with a characteristic fruity, jasmine-like odor. While not found in nature, its discovery and synthesis have been pivotal in the development of synthetic fragrances and have contributed to the broader understanding of structure-odor relationships. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the study of jasmine-related odorants, detailed experimental protocols for its synthesis, and an overview of the relevant olfactory signaling pathways.

Historical Context and Discovery

The quest to understand and replicate the alluring scent of jasmine has a long history in chemistry and perfumery. The story of this compound is intrinsically linked to the study of jasmone, a key volatile component of jasmine oil.

The Pioneering Work of Staudinger and Ruzicka

The first synthesis of this compound was achieved in 1924 by the Nobel laureates Hermann Staudinger and Leopold Ruzicka .[1] Their work was part of a broader investigation into insecticidal substances, which led them to study the constituents of pyrethrum and jasmine. They successfully synthesized this compound through a Dieckmann ring closure of a corresponding dicarboxylic ester.[1] This seminal work not only marked the discovery of this important fragrance molecule but also demonstrated a powerful synthetic strategy for creating cyclic ketones.

Subsequent Synthetic Developments

Following its initial discovery, this compound has been prepared through various synthetic routes. One of the most notable and widely employed methods is the intramolecular aldol condensation of 2,5-undecanedione . This method offers a more efficient and scalable approach compared to the initial Dieckmann condensation. The development of diverse synthetic pathways has made this compound a readily accessible and cost-effective alternative to natural jasmine extracts in the fragrance industry.

Quantitative Data

The physical and chemical properties of this compound are well-characterized. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 166.26 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Fruity, jasmine, woody, herbal | --INVALID-LINK-- |

| Boiling Point | 112 °C at 7 mmHg | --INVALID-LINK-- |

| Density | 0.916 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.479 | --INVALID-LINK-- |

| CAS Number | 1128-08-1 | --INVALID-LINK-- |

Experimental Protocols

First Synthesis: Dieckmann Condensation (Staudinger and Ruzicka, 1924)

Conceptual Workflow:

Caption: Conceptual workflow of the first synthesis of this compound via Dieckmann condensation.

Common Synthesis: Intramolecular Aldol Condensation of 2,5-Undecanedione

This method is a widely used and efficient route for the synthesis of this compound.

Step 1: Synthesis of 2,5-Undecanedione

This precursor is prepared by the conjugate addition of heptanal to 3-buten-2-one, catalyzed by a thiazolium salt.

-

Reactants: Heptanal, 3-buten-2-one, 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (catalyst), triethylamine.

-

Solvent: Absolute ethanol.

-

Procedure:

-

A mixture of the thiazolium salt catalyst, absolute ethanol, 3-buten-2-one, triethylamine, and heptanal is prepared in a round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated at approximately 80°C under a nitrogen atmosphere for 16 hours.

-

After cooling, the reaction mixture is concentrated, and the residue is taken up in chloroform.

-

The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

After drying over anhydrous magnesium sulfate, the chloroform is removed by distillation, and the crude product is purified by vacuum distillation to yield 2,5-undecanedione.

-

Step 2: Intramolecular Aldol Condensation to this compound

-

Reactant: 2,5-Undecanedione.

-

Reagents: Sodium hydroxide solution.

-

Solvent: Water and ethanol.

-

Procedure:

-

2,5-Undecanedione is added to a solution of sodium hydroxide in a mixture of water and ethanol.

-

The mixture is refluxed for 6 hours.

-

After cooling, the reaction mixture is extracted with ether.

-

The combined ether extracts are dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of this compound via intramolecular aldol condensation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a downstream signaling cascade.

The binding of an odorant to its G protein-coupled receptor (GPCR) activates the G protein Gαolf. This, in turn, activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is processed.

Caption: Simplified signaling pathway for olfactory perception of odorants like this compound.

References

An In-depth Technical Guide to the Thermochemical Data of Dihydrojasmone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one). Due to a lack of readily available experimental thermochemical data in the current literature, this document presents predicted values and outlines the standard experimental protocols that would be employed for their determination.

Physicochemical Properties of this compound

This compound is a synthetic aroma compound with a characteristic fruity, jasmine-like odor.[1] It is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [1][2] |

| Molecular Weight | 166.26 g/mol | [2] |

| Boiling Point | 120-121 °C at 12 mmHg | [3] |

| 112 °C | [1] | |

| Density | 0.916 g/mL at 25 °C | [3] |

| 0.9120 – 0.9220 kg/L at 20°C | ||

| Flash Point | 96 °C (closed cup) | [2][3] |

| Refractive Index | n20/D 1.479 | [3] |

| 1.4760 – 1.4810 at 20°C | ||

| Vapor Pressure | 0.010000 mmHg @ 20.00 °C | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

Predicted Thermochemical Data

The following table presents predicted thermochemical data for this compound, calculated using the Joback Method. It is important to note that these are theoretical estimations and have not been experimentally verified.

| Property | Value | Unit | Temperature (K) |

| Ideal Gas Heat Capacity (Cpg) | 367.24 | J/mol·K | 547.97 |

| 383.69 | J/mol·K | 582.48 | |

| 399.40 | J/mol·K | 616.98 | |

| 414.36 | J/mol·K | 651.49 | |

| 428.57 | J/mol·K | 685.99 | |

| 442.06 | J/mol·K | 720.50 | |

| 454.82 | J/mol·K | 755.00 | |

| Enthalpy of Formation (hf) | Not Available | ||

| Gibbs Free Energy of Formation (gf) | Not Available | ||

| Entropy (S) | Not Available |

Source: Cheméo[5]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties such as enthalpy of formation, heat capacity, and entropy for an organic compound like this compound would typically involve calorimetric and spectroscopic techniques.

3.1. Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[6]

-

Bomb Calorimetry (for Enthalpy of Combustion and Formation): This technique is used to measure the heat of combustion of a substance.[7] The organic compound is placed in a sealed container (the "bomb"), which is filled with oxygen and submerged in a known volume of water.[6] The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[6] By measuring this temperature change and knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated. The standard enthalpy of formation can then be derived using Hess's Law.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It can be used to determine the heat capacity of this compound as a function of temperature. The instrument measures the difference in heat flow between the sample and a reference material.[8]

3.2. Spectroscopy

Spectroscopic methods can be used to determine thermodynamic quantities by analyzing the energy levels of a molecule.[9]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to determine the fundamental vibrational frequencies of a molecule. From these frequencies, statistical thermodynamics can be used to calculate the vibrational contributions to the heat capacity, entropy, and other thermodynamic functions.

-

Microwave Spectroscopy: This technique can provide information about the rotational energy levels of a molecule, which can be used to calculate the rotational contributions to the thermodynamic properties.

Synthesis of this compound

One common method for the synthesis of this compound is through the intramolecular aldol condensation of 2,5-undecanedione.[2] This precursor can be prepared by the reaction of heptanal with 3-buten-2-one.[2] Another synthetic route starts from levulinic acid.[10]

Below is a diagram illustrating a generalized synthesis pathway for this compound.

Caption: Synthesis Pathways for this compound.

Conclusion

While experimental thermochemical data for this compound is not extensively documented in publicly available literature, this guide provides key physicochemical properties and predicted thermochemical values. Furthermore, it outlines the standard, well-established experimental methodologies that would be utilized to obtain accurate thermochemical data for this compound. The provided synthesis pathways offer valuable information for researchers in the fields of organic synthesis and fragrance chemistry. Further experimental investigation is warranted to definitively determine the thermochemical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - this compound (CAS N° 1128-08-1) [scentree.co]

- 3. This compound = 98 , stabilized, FG 1128-08-1 [sigmaaldrich.com]

- 4. This compound, 1128-08-1 [perflavory.com]

- 5. chemeo.com [chemeo.com]

- 6. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. odinity.com [odinity.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydrojasmone from Levulinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of dihydrojasmone, a valuable fragrance component, starting from the bio-renewable platform chemical, levulinic acid. The described multi-step synthesis involves the formation of a Weinreb amide, a ketal-protected intermediate, a Grignard reaction to form a diketone, and a final intramolecular aldol condensation to yield the target molecule.

Experimental Workflow

The overall synthetic strategy is a four-step process designed to construct the carbon skeleton of this compound and then cyclize it to form the cyclopentenone ring. The workflow is initiated by activating the carboxylic acid of levulinic acid and converting it into a Weinreb amide. This is followed by the protection of the ketone, addition of the hexyl side chain via a Grignard reagent, and finally, a base-catalyzed intramolecular cyclization.

Caption: Overall experimental workflow for the synthesis of this compound from levulinic acid.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for the preparation of this compound from levulinic acid.[1]

Step 1: Synthesis of N-methoxy-N-methyl-4-oxopentanamide (Weinreb Amide)

This initial step converts levulinic acid into a Weinreb amide, which is a stable intermediate for the subsequent Grignard reaction. The use of 1,1'-carbonyldiimidazole (CDI) facilitates the amide bond formation under mild conditions.[1][2]

Materials:

-

Levulinic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Dichloromethane (DCM)

-

Nitrogen gas

Procedure:

-

To a 200 mL round-bottom flask containing a magnetic stir bar, add levulinic acid (5.00 g, 43 mmol) and dichloromethane (90 mL).

-

Slowly add 1,1'-carbonyldiimidazole (6.98 g, 43 mmol) to the stirring solution at room temperature.

-

Stir the solution under a nitrogen atmosphere for 10 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (4.23 g, 43 mmol) to the reaction mixture.

-

Continue stirring the reaction overnight under a nitrogen atmosphere at room temperature.

-

After the reaction is complete, dilute the mixture with dichloromethane (50 mL) for subsequent purification steps (e.g., washing and column chromatography).

Step 2: Synthesis of N-methoxy-N-methyl-4,4-dimethoxypentanamide (Ketal Protection)

The ketone functional group in the Weinreb amide is protected as a ketal to prevent its reaction with the Grignard reagent in the next step.[1]

Materials:

-

N-methoxy-N-methyl-4-oxopentanamide

-

p-Toluenesulfonic acid

-

Trimethyl orthoformate

-

Methanol

-

Diethyl ether

-

5% Sodium hydroxide solution

Procedure:

-

In a 100 mL round-bottom flask with a stir bar, combine the levulinic amide (3.9 g, 24.5 mmol), p-toluenesulfonic acid (0.12 g, 0.7 mmol), trimethyl orthoformate (15 mL), and methanol (25 mL).

-

Reflux the reaction mixture under a nitrogen atmosphere for 3 hours.

-

Allow the reaction to cool and leave it at room temperature overnight.

-

Dilute the reaction mixture with diethyl ether (200 mL).

-

Wash the organic layer with a 5% sodium hydroxide solution (100 mL) to neutralize the acid catalyst.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the ketal-protected amide.

Step 3: Synthesis of Undecane-2,5-dione (Grignard Reaction)

The hexyl side chain is introduced by reacting the protected Weinreb amide with hexyl magnesium bromide. The Weinreb amide functionality ensures the reaction stops at the ketone stage without over-addition to form a tertiary alcohol.[1]

Materials:

-

N-methoxy-N-methyl-4,4-dimethoxypentanamide (dried)

-

Hexyl magnesium bromide (Grignard reagent)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

Ensure the ketal-protected amide is thoroughly dried before proceeding, as Grignard reagents are highly sensitive to water.

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the dried amide in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the hexyl magnesium bromide solution to the cooled amide solution while stirring.

-

Allow the reaction to proceed to completion (monitoring by TLC is recommended).

-

Upon completion, perform an acidic workup. This step both quenches the reaction and removes the ketal protecting group, yielding the diketone.

Step 4: Synthesis of this compound (Intramolecular Aldol Condensation)

The final step is a base-catalyzed intramolecular aldol condensation of the 1,4-diketone, which forms the five-membered ring of this compound.[1]

Materials:

-

Undecane-2,5-dione

-

Basic solution (e.g., aqueous NaOH or KOH)

-

Solvent for reflux (e.g., ethanol or water)

Procedure:

-

Dissolve the diketone in a suitable solvent in a round-bottom flask.

-

Add the basic solution to the flask.

-

Reflux the mixture under basic conditions. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and perform an appropriate workup, which typically involves neutralization and extraction of the product into an organic solvent.

-

Purify the crude product, for example by column chromatography, to obtain this compound. The final product was reported as a light brown liquid with an overall yield of 28.0% from levulinic acid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from levulinic acid.

| Step | Starting Material (SM) | Reagents | SM Quantity (mmol) | Reagent Quantity (mmol) | Solvent(s) | Conditions | Yield |

| 1. Weinreb Amide Formation | Levulinic Acid | CDI, N,O-Dimethylhydroxylamine HCl | 43 | 43 (each) | Dichloromethane | Room Temp, Overnight, N₂ atmosphere | - |

| 2. Ketal Protection | N-methoxy-N-methyl-4-oxopentanamide | p-TsOH, Trimethyl orthoformate, Methanol | 24.5 | 0.7 (p-TsOH) | Methanol, Diethyl ether | Reflux (3h), then Room Temp (Overnight) | - |

| 3. Grignard Reaction | N-methoxy-N-methyl-4,4-dimethoxypentanamide | Hexyl magnesium bromide | - | - | Anhydrous Ether/THF | - | - |

| 4. Aldol Condensation | Undecane-2,5-dione | Base (e.g., NaOH) | - | - | Ethanol/Water | Reflux | - |

| Overall | Levulinic Acid | - | - | - | - | - | 28.0% [1] |

Note: Specific yields for intermediate steps were not provided in the primary source material.

Reaction Pathway

The chemical transformations in the synthesis of this compound from levulinic acid are depicted below.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Dihydrojasmone via Intramolecular Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone, a valuable fragrance component with a characteristic fruity and floral aroma, is synthesized through a variety of methods.[1][2] One of the most efficient and classic approaches is the intramolecular aldol condensation of 2,5-undecanedione. This reaction involves the formation of a five-membered ring, a thermodynamically favored process, to yield the α,β-unsaturated ketone, 3-methyl-2-pentyl-2-cyclopenten-1-one, commonly known as this compound.[1] This application note provides detailed protocols and quantitative data for this synthesis, aimed at researchers and professionals in the fields of organic synthesis and fragrance chemistry. The intramolecular aldol condensation is a robust and scalable method for the preparation of this important fragrance ingredient.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound via the intramolecular aldol condensation of 2,5-undecanedione.

| Parameter | Protocol 1 (Organic Syntheses) | Protocol 2 |

| Starting Material | 2,5-Undecanedione | 2,5-Undecanedione |

| Base | Sodium Hydroxide (NaOH) | 2% aqueous NaOH |

| Solvent | Water/Ethanol | Water/Ethanol |

| Reactant Molar Ratio | 1.25 : 1 (Diketone : Base) | Not specified |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 6 hours | 6 hours |

| Yield | Not explicitly stated for this step | 87% |

| Reference | Organic Syntheses, Coll. Vol. 6, p.783 (1988); Vol. 56, p.49 (1977) | Synthetic Communications, 8(2), 103-107 (1978) |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

2,5-Undecanedione

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

A solution of 16.0 g (0.4 mol) of sodium hydroxide in 800 mL of water and 200 mL of ethanol is prepared in a 2000-mL round-bottomed flask.

-

To this solution, 92.1 g (0.5 mol) of 2,5-undecanedione is added.

-

The mixture is heated to reflux with stirring for 6 hours.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water and then with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Protocol 2: Alternative Synthesis of this compound

This protocol provides a slightly different scale and work-up procedure.

Materials:

-

2,5-Undecanedione

-

2% aqueous Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A mixture of 500 mg (2.72 mmol) of 2,5-undecanedione, 13 mL of 2% aqueous NaOH, and 4 mL of ethanol is prepared in a round-bottomed flask.

-

The mixture is refluxed with stirring for 6 hours.

-

After the reaction is complete, the mixture is cooled and subjected to a standard work-up procedure, which typically involves dilution with water and extraction with an organic solvent.

-

The combined organic layers are dried and the solvent is evaporated to yield the product.

-

Purification can be achieved by distillation, for example, using a Kugelrohr apparatus.

Reaction Pathway and Logic

The intramolecular aldol condensation of 2,5-undecanedione proceeds through a series of equilibrium steps. The reaction is initiated by the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. This cyclization is followed by dehydration to yield the final α,β-unsaturated ketone. The formation of a five-membered ring is thermodynamically more favorable than the alternative formation of a highly strained three-membered ring.

Caption: Intramolecular aldol condensation of 2,5-undecanedione.

References

Application Notes and Protocols: Grignard Reaction in the Synthesis of Dihydrojasmone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of dihydrojasmone, a valuable fragrance component, with a specific focus on the application of the Grignard reaction. The described methodology utilizes levulinic acid as a starting material and proceeds through a Weinreb amide intermediate, followed by a key Grignard reaction to form a 1,4-diketone, which is subsequently cyclized.

Introduction

This compound (3-methyl-2-pentylcyclopent-2-en-1-one) is a significant compound in the fragrance industry, prized for its warm, floral, and fruity aroma. Its synthesis has been a subject of considerable interest, with various routes developed to achieve efficient production. One effective strategy involves the construction of a key intermediate, undecane-2,5-dione, via a Grignard reaction. This approach offers a robust and reliable method for the formation of the carbon skeleton required for the final cyclopentenone structure. The use of a Weinreb amide as the electrophile in the Grignard reaction is particularly advantageous as it prevents the common issue of over-addition, thus leading to the desired ketone in good yield.

Overall Synthetic Pathway

The synthesis of this compound from levulinic acid can be summarized in the following key steps:

-

Weinreb Amide Formation: Levulinic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).

-

Ketal Protection: The ketone functional group of the Weinreb amide is protected as a ketal to prevent its reaction in the subsequent Grignard step.

-

Grignard Reaction: The protected Weinreb amide reacts with a hexylmagnesium bromide Grignard reagent to form the 1,4-diketone, undecane-2,5-dione, after acidic workup which also removes the ketal protecting group.

-

Intramolecular Aldol Condensation: The resulting undecane-2,5-dione undergoes a base-catalyzed intramolecular aldol condensation to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactant | Reagent/Catalyst | Product | Yield (%) |

| Grignard Reaction | N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol) | Hexylmagnesium bromide (4.20 mL, 4.16 mmol) | Undecane-2,5-dione | 43.3%[1] |

| Cyclization | Undecane-2,5-dione (0.22 g, 1.20 mmol) | 2% NaOH solution | This compound | 28.0%[1] |

Experimental Protocols

Grignard Reaction for the Synthesis of Undecane-2,5-dione[1]

This protocol describes the reaction of the protected levulinic acid Weinreb amide with hexylmagnesium bromide.

Materials:

-

N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol)

-

Hexylmagnesium bromide (2.0 M in diethyl ether, 2.08 mL, 4.16 mmol)

-

Anhydrous Tetrahydrofuran (THF, 30 mL)

-

0.5 N Hydrochloric acid (HCl, 20 mL)

-

Saturated sodium bicarbonate solution (40 mL)

-

Saturated sodium chloride solution (brine, 15 mL)

-

Dichloromethane (CH₂Cl₂, 20 mL)

-

Magnesium sulfate (MgSO₄)

-

100 mL round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

To a 100 mL round-bottom flask containing a stir bar, add N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol) and 30 mL of anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Slowly add hexylmagnesium bromide (2.08 mL, 4.16 mmol) to the stirring solution.

-

Allow the reaction to stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes.

-

Quench the reaction by the slow addition of 20 mL of 0.5 N HCl and allow the mixture to stir overnight at room temperature.

-

Dilute the mixture with 20 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (15 mL).

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield undecane-2,5-dione as a viscous yellow oil (0.22 g, 43.3% yield).

-

The crude product can be purified by silica gel chromatography.

Intramolecular Aldol Condensation for the Synthesis of this compound[1]

This protocol describes the base-catalyzed cyclization of undecane-2,5-dione.

Materials:

-

Undecane-2,5-dione (0.22 g, 1.20 mmol)

-

2% Sodium hydroxide (NaOH) solution (20 mL)

-

Ethanol (4 mL)

-

Water (20 mL)

-

Diethyl ether (40 mL)

-

Magnesium sulfate (MgSO₄)

-

100 mL round-bottom flask

-

Reflux condenser

-

Stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, combine undecane-2,5-dione (0.22 g, 1.20 mmol), 20 mL of 2% NaOH solution, and 4 mL of ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours with stirring.

-

After cooling to room temperature, dilute the reaction mixture with 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

-

Combine the organic layers and dry over magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to afford this compound as a light brown liquid (0.06 g, 28.0% yield).

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Grignard reaction for the formation of the 1,4-diketone.

References

Application Note: Purification of Dihydrojasmone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of dihydrojasmone, a widely used fragrance and flavor compound, utilizing silica gel column chromatography. This compound, often synthesized in laboratories, can contain various impurities such as unreacted starting materials and side-products. The described method effectively separates this compound from these impurities, yielding a high-purity product suitable for research and development applications. This document outlines the necessary materials, a step-by-step experimental protocol, and methods for analyzing the purified product.

Introduction

This compound (3-methyl-2-pentyl-2-cyclopenten-1-one) is a synthetic cyclic ketone with a characteristic floral, jasmine-like aroma.[1] It is a key ingredient in the fragrance and flavor industries and a common target in synthetic organic chemistry research. Laboratory synthesis of this compound can result in a crude product containing unreacted starting materials, intermediates, and by-products, necessitating an efficient purification step.[2]

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] The principle of this technique relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture).[4] By carefully selecting the mobile phase, components of a mixture can be separated based on their polarity. This application note details a robust method for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its handling and analysis during the purification process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O | [5] |

| Molecular Weight | 166.26 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 120-121 °C at 12 mmHg | [5] |

| Density | 0.916 g/mL at 25 °C | [5] |

| Solubility | Soluble in ethanol and fats; very slightly soluble in water. | |

| Refractive Index | n20/D 1.479 | [5] |

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Equipment

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade)

-

Crude this compound: (~1-2 g)

-

Glass Chromatography Column: (e.g., 40-50 cm length, 2-3 cm diameter) with a stopcock

-

Sample Loading Apparatus: Pipettes or a separatory funnel

-

Fraction Collection: Test tubes or flasks

-

Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel coated), UV lamp, developing chamber, Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Glassware: Beakers, Erlenmeyer flasks, round-bottom flasks

-

Other: Cotton or glass wool, sand, rotary evaporator

Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the purification of this compound by column chromatography.

Detailed Procedure

Step 1: Preparation of the Chromatography Column (Slurry Packing Method)

-

Secure the glass column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). A typical ratio of silica gel to crude sample is 30:1 to 50:1 by weight.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase during sample loading.

Step 2: Sample Preparation and Loading

-

Dissolve the crude this compound (1-2 g) in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane to ensure complete dissolution.

-

Carefully add the sample solution to the top of the column using a pipette, allowing it to be absorbed into the sand layer.

-

Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.

-

Once the sample has been fully absorbed into the stationary phase, carefully add the mobile phase to the top of the column.

Step 3: Elution and Fraction Collection

-

Begin the elution by opening the stopcock to allow the mobile phase to flow through the column. A flow rate of 2-5 mL/minute is generally suitable.

-

Isocratic Elution: Start with a low polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. This is suitable if the impurities are significantly more or less polar than this compound.

-

Gradient Elution (Recommended): A gradient elution can provide better separation.[4] Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.

-

Collect the eluent in fractions of approximately 10-20 mL in test tubes or flasks.

Table 2: Suggested Gradient Elution Profile

| Fraction Numbers | Mobile Phase Composition (Hexane:Ethyl Acetate, v/v) | Expected Eluted Compounds |

| 1-10 | 98:2 | Non-polar impurities |

| 11-30 | 95:5 | This compound |

| 31-40 | 90:10 | More polar impurities |

| 41-50 | 80:20 | Highly polar impurities |

Step 4: Fraction Analysis and Product Isolation

-

Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

Spot a small amount from each fraction onto a TLC plate. Develop the plate in a chamber with a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

-

Visualize the spots under a UV lamp. This compound, being a ketone, may also be visualized using a potassium permanganate stain.

-

Combine the fractions that contain pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.

Purity Assessment

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will confirm the identity of the this compound and quantify any remaining impurities. A purity of >98% is typically achievable with this method.

Data Presentation

The progress and success of the purification can be quantified and summarized.

Table 3: Typical TLC Retention Factors (Rf) in Hexane:Ethyl Acetate (80:20)

| Compound | Expected Rf Value |

| Non-polar Impurities | > 0.8 |

| This compound | ~0.4 - 0.6 |

| Polar Impurities | < 0.3 |

Note: Rf values are indicative and may vary depending on the specific TLC plate, solvent saturation, and temperature.

Table 4: Expected Yield and Purity

| Parameter | Typical Value |

| Yield | 70-85% |

| Purity (by GC-MS) | > 98% |

Logical Relationships and Pathways

The logical flow of the decision-making process during the purification is outlined below.

Caption: A flowchart detailing the logical steps and decision points in the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from crude synthetic mixtures. By following these steps, researchers can obtain high-purity this compound suitable for a variety of applications in fragrance, flavor, and chemical synthesis research. The use of gradient elution in column chromatography offers excellent separation of impurities, and subsequent analysis by GC-MS confirms the purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. odinity.com [odinity.com]

- 3. Chromatography [chem.rochester.edu]

- 4. columbia.edu [columbia.edu]

- 5. htslabs.com [htslabs.com]

- 6. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (3-methyl-2-pentyl-2-cyclopenten-1-one) is a widely used fragrance ingredient in cosmetics, perfumes, and other consumer products. The methodology presented herein is applicable for quality control, stability testing, and research and development purposes. This document provides detailed sample preparation procedures, GC-MS parameters, and data analysis guidelines.

Introduction

This compound is a synthetic aromatic ketone known for its pleasant, jasmine-like floral and fruity odor. Its analysis is crucial for ensuring product quality and consistency, as well as for regulatory compliance in the cosmetic and fragrance industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This method offers high sensitivity and selectivity, enabling accurate and reliable measurements.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is suitable for the extraction of this compound from a cosmetic cream matrix.

Materials:

-

Cosmetic cream sample containing this compound

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes (15 mL)

-

Syringe filters (0.45 µm, PTFE)

-

GC vials (2 mL)

Procedure:

-

Weigh 1.0 g of the cosmetic cream sample into a 15 mL glass centrifuge tube.

-

Add 5.0 mL of MTBE to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the cream matrix.

-

Carefully transfer the supernatant (MTBE layer) to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

-

Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

-

The sample is now ready for GC-MS analysis.

Sample Preparation: Direct Dilution for Perfume and Cologne Samples

For liquid samples such as perfumes and colognes where this compound is already in a solvent, a simple dilution is sufficient.

Materials:

-

Perfume or cologne sample

-

Hexane, HPLC grade

-

GC vials (2 mL)

Procedure:

-

Pipette 100 µL of the perfume or cologne sample into a 2 mL GC vial.

-

Add 900 µL of hexane to the vial.

-

Cap the vial and vortex briefly to mix.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 300 amu |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 µg/mL. The peak area of the target ion is plotted against the concentration.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | Linearity (R²) | Limit of Quantification (LOQ) |

| This compound | ~12.5 | 110 | 166, 95, 67 | > 0.995 | 1 µg/mL |

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum. The key fragment ions are summarized below.

| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment |

| 166 | 20 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - C₄H₈]⁺ |

| 95 | 45 | [C₇H₇O]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Visualizations

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

Application Notes and Protocols: Dihydrojasmone in the Fragrance and Perfume Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone (CAS No. 1128-08-1), a synthetic fragrance ingredient, is a cornerstone in modern perfumery, valued for its powerful and versatile floral-fruity aroma. Though its name suggests a direct link to jasmine, it is not found in jasmine oil but is present in trace amounts in Osmanthus fragrans.[1] Its scent profile is characterized by a rich, jasmine-like floralcy with fresh, herbaceous, and fruity undertones, often with woody and myrrh-like nuances.[1][2][3] this compound is frequently used as a more cost-effective alternative to cis-jasmone, providing depth and radiance to a wide array of fragrance compositions.[4] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in the fragrance industry.

Physicochemical and Olfactory Properties

This compound's utility in fragrance formulations is dictated by its specific physical and sensory characteristics. A summary of these key properties is provided below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₈O | [4] |

| Molecular Weight | 166.26 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Floral (jasmine-like), fruity, fresh, herbal, woody, myrrh | [1][2][3][5] |

| Odor Strength | Medium | [4][6] |

| Substantivity on Blotter | 40 hours | [2] |

| Vapor Pressure | 0.01 mmHg @ 20°C | [4][5][6] |

| Boiling Point | 120°C @ 12 mmHg | [4] |

| Flash Point | 96°C | [4] |

| Solubility | Soluble in alcohol; very slightly soluble in water | [4][6] |

Applications in Fragrance Formulations

This compound is a versatile ingredient employed across various fragrance applications due to its excellent stability and blooming characteristics.

| Application Category | Typical Use Level in Concentrate | Notes | References |

| Fine Fragrances | 0.03% - 5.0% (Typical average 0.3%) | Enhances floral and fruity notes, particularly in jasmine, lily-of-the-valley, and tuberose accords. Also used to add natural green aspects to lavender and bergamot. | [2][6] |

| Cosmetics & Personal Care | Varies by product type | Used in lotions, creams, shampoos, and body washes to impart a long-lasting, pleasant scent. | |

| Household Products | Varies by product type | Incorporated into air fresheners and room sprays for its fresh and inviting aroma. | |

| Candles & Aromatherapy | Varies by product type | Contributes to a calming and pleasant ambiance. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Aldol Condensation

This protocol describes a common synthetic route to this compound from 2,5-undecanedione.[4]

Materials:

-